2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole
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Overview
Description
2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
The synthesis of 2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles and 2-substituted benzothiazoles . Compared to these compounds, 2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole is unique due to its dual benzothiazole rings connected by a piperazine moiety. This structure enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
67685-11-4 |
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Molecular Formula |
C20H20N4S4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H20N4S4/c1-3-7-17-15(5-1)21-19(27-17)25-13-23-9-11-24(12-10-23)14-26-20-22-16-6-2-4-8-18(16)28-20/h1-8H,9-14H2 |
InChI Key |
MIPSUTNNEZHRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CSC2=NC3=CC=CC=C3S2)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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